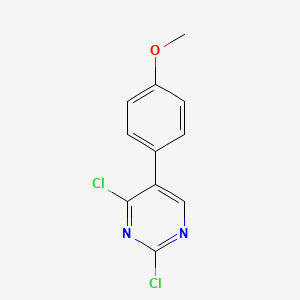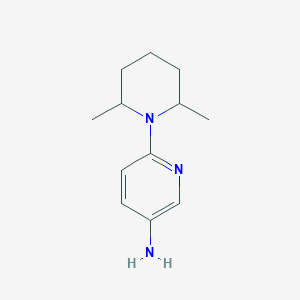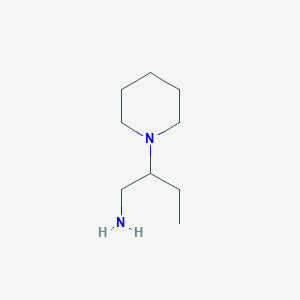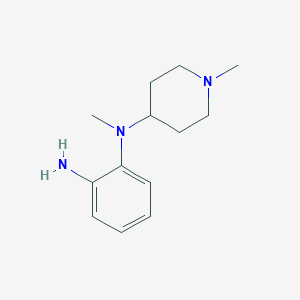
2,4-ジクロロ-5-(4-メトキシフェニル)ピリミジン
概要
説明
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine is a synthetic heterocyclic organic compound. It is a human skin sensitizer and has been used in the synthesis of various compounds .
Synthesis Analysis
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine can be synthesized through various methods. For instance, it can be used as a starting material to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides as potential kinase inhibitors . It can also react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine is 255.1 . Its IUPAC name is 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine and its InChI code is 1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-14-11(13)15-10(9)12/h2-6H,1H3 .Chemical Reactions Analysis
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . It can also be used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .Physical and Chemical Properties Analysis
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
医薬品研究
“2,4-ジクロロ-5-(4-メトキシフェニル)ピリミジン” は、治療用途で知られるピリミジン塩基を含むため、医薬品研究で利用できる化合物です。 ピリミジン誘導体は、抗炎症作用を持つ新しい薬物の開発の可能性について研究されています .
化学合成
この化合物は、化学合成における前駆体として使用できます。 例えば、同様のピリミジン誘導体は、複雑なアミンの合成に使用されてきました .
生物学的研究
ピリミジンの生物学的意義は、 “2,4-ジクロロ-5-(4-メトキシフェニル)ピリミジン” を生物学的研究の候補とし、特にDNAとRNAにおけるピリミジン塩基の役割を理解する上で重要です .
作用機序
Target of Action
Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory activities .
Mode of Action
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect several biochemical pathways related to inflammation .
Safety and Hazards
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is a human skin sensitizer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers Several papers have been published on 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine and related compounds. These include studies on the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as research on the design, synthesis, and antimicrobial study of some pyrimidine derivatives .
生化学分析
Biochemical Properties
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine may interact with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular production of cytokines and other signaling molecules . This modulation can lead to changes in cellular metabolism and energy production, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, by binding to COX enzymes, 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine inhibits their activity, reducing the synthesis of pro-inflammatory prostaglandins . Additionally, the compound may influence gene expression by interacting with transcription factors such as NF-κB, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For instance, high doses of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine have been associated with cytotoxicity and organ damage in animal studies . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its therapeutic and toxicological profiles.
Subcellular Localization
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2,4-dichloro-5-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-14-11(13)15-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFPSJNJLGNUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253684 | |
| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-07-6 | |
| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(5-bromofuran-2-yl)methyl]cyclopropanamine](/img/structure/B1368020.png)








![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)

